molecular formula C12H10N6O2S B11178099 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,2,4-triazol-4-yl)acetamide

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,2,4-triazol-4-yl)acetamide

Cat. No.: B11178099
M. Wt: 302.31 g/mol
InChI Key: WXHQBJWXYXQGOG-UHFFFAOYSA-N
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Description

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-4-yl)acetamide is a bi-heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features both oxadiazole and triazole rings, which are known for their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-4-yl)acetamide typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the processes are cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole and triazole rings can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the oxadiazole and triazole rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-4-yl)acetamide has been explored for its potential in several scientific research areas:

Mechanism of Action

The mechanism of action of 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-4-yl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-4-yl)acetamide is unique due to its dual heterocyclic structure, which combines the properties of both oxadiazole and triazole rings. This duality enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H10N6O2S

Molecular Weight

302.31 g/mol

IUPAC Name

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,2,4-triazol-4-yl)acetamide

InChI

InChI=1S/C12H10N6O2S/c19-10(17-18-7-13-14-8-18)6-21-12-16-15-11(20-12)9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,17,19)

InChI Key

WXHQBJWXYXQGOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NN3C=NN=C3

Origin of Product

United States

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